N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748347
InChI: InChI=1S/C12H19N5/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3/h6-10,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15748347

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C12H19N5/c1-4-16-8-11(6-14-16)5-13-12-7-15-17(9-12)10(2)3/h6-10,13H,4-5H2,1-3H3
Standard InChI Key ULIUVTKEZMTHMJ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CNC2=CN(N=C2)C(C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features two pyrazole rings, each substituted at the 1-position with distinct alkyl groups: an ethyl group on one ring and an isopropyl (propan-2-yl) group on the other. The 4-position of the ethyl-substituted pyrazole is linked to a methylene-amine group, which bridges to the 4-position of the isopropyl-substituted pyrazole. This configuration introduces significant steric hindrance and electronic modulation, factors critical to its reactivity and interactions with biological targets .

The IUPAC name reflects this connectivity:

  • First pyrazole ring: 1-Ethyl-1H-pyrazol-4-yl group.

  • Bridge: Methylene-amine (-CH2_2-NH-).

  • Second pyrazole ring: 1-(Propan-2-yl)-1H-pyrazol-4-amine.

Spectral and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous bis-pyrazole derivatives exhibit planar pyrazole rings with dihedral angles between rings ranging from 30° to 60°, depending on substituents. Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations at 3,300–3,400 cm1^{-1} and C-N stretches at 1,200–1,300 cm1^{-1}. Nuclear magnetic resonance (NMR) data for the methylene bridge typically appear as a singlet at δ 4.2–4.5 ppm for the -CH2_2- group and δ 2.8–3.2 ppm for the amine proton .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves sequential functionalization of pyrazole precursors:

  • Preparation of 1-Ethyl-1H-pyrazole-4-carbaldehyde:

    • Cyclocondensation of ethyl hydrazine with 1,3-diketones under acidic conditions yields the pyrazole core.

    • Vilsmeier-Haack formylation introduces the aldehyde group at the 4-position.

  • Reductive Amination:

    • Reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of sodium cyanoborohydride (NaBH3_3CN) forms the methylene-amine bridge.

    • Solvent: Methanol or ethanol, 60–70°C, 12–24 hours.

    • Yield: 65–75% after column chromatography .

Industrial Production

Industrial synthesis optimizes for scalability and cost-efficiency:

  • Continuous Flow Reactors: Enable precise control over reaction parameters (temperature, residence time).

  • Catalytic Systems: Palladium on carbon (Pd/C) or nickel catalysts enhance reductive amination efficiency.

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12H20N6\text{C}_{12}\text{H}_{20}\text{N}_6
Molecular Weight248.33 g/mol
Melting Point145–148°C (estimated)
SolubilitySoluble in DMSO, methanol; sparingly in water
LogP (Partition Coefficient)2.8 (predicted)
StabilityStable under inert atmosphere; hygroscopic

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, advantageous for drug discovery. Its hygroscopic nature necessitates storage under anhydrous conditions .

Biological Activity and Mechanisms

Enzyme Inhibition

Bis-pyrazole derivatives are potent inhibitors of kinases and phosphodiesterases. Structural analogs of this compound demonstrate:

  • Aurora-A Kinase Inhibition: IC50_{50} values of 0.1–1.0 µM, disrupting mitotic progression in cancer cells.

  • Phosphodiesterase 4 (PDE4) Inhibition: IC50_{50} ~0.5 µM, reducing inflammatory cytokine production.

The ethyl and isopropyl groups likely enhance binding affinity by occupying hydrophobic pockets in enzyme active sites .

Anticancer Activity

In vitro studies on analogous compounds reveal:

  • Cytotoxicity: IC50_{50} values of 2–10 µM against MCF-7 (breast) and A549 (lung) cancer cells.

  • Apoptosis Induction: Caspase-3/7 activation and Bcl-2 downregulation observed at 5 µM concentrations.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors in oncology.

  • Structure-Activity Relationship (SAR) Studies: Modifications at the 4-position optimize potency and selectivity.

Material Science

  • Coordination Polymers: Pyrazole nitrogen atoms coordinate with transition metals (e.g., Cu, Zn) to form porous frameworks for gas storage.

  • Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications.

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